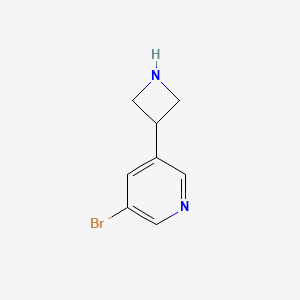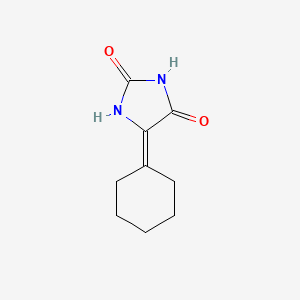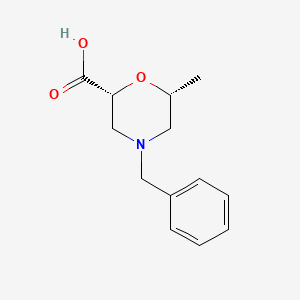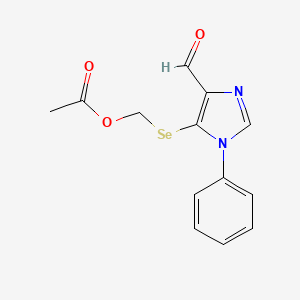
((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate is a complex organic compound that features an imidazole ring, a phenyl group, a formyl group, and a selanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate typically involves multi-step organic reactions. One common method starts with the formation of the imidazole ring, followed by the introduction of the phenyl group and the formyl group. The selanyl group is then introduced through a nucleophilic substitution reaction. The final step involves the acetylation of the compound to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The selanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The imidazole ring is known for its presence in many biologically active compounds, and the addition of the selanyl group may enhance its biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing imidazole rings have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. The presence of the selanyl group may impart special characteristics such as increased thermal stability or enhanced electronic properties.
Mechanism of Action
The mechanism of action of ((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate is not fully understood, but it is believed to involve interactions with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The selanyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-1-phenyl-1H-imidazole: Lacks the selanyl group and acetate ester.
1-Phenyl-1H-imidazole-5-selanyl acetate: Lacks the formyl group.
4-Formyl-1-phenyl-1H-imidazole-5-selanyl: Lacks the acetate ester.
Uniqueness
((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)methyl acetate is unique due to the combination of the formyl group, phenyl group, selanyl group, and acetate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12N2O3Se |
|---|---|
Molecular Weight |
323.22 g/mol |
IUPAC Name |
(5-formyl-3-phenylimidazol-4-yl)selanylmethyl acetate |
InChI |
InChI=1S/C13H12N2O3Se/c1-10(17)18-9-19-13-12(7-16)14-8-15(13)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
OHXNTIVGFMIMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC[Se]C1=C(N=CN1C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


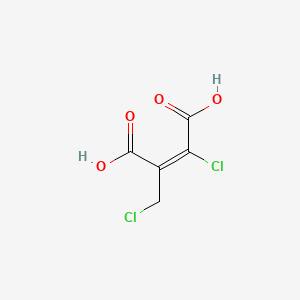
![4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12937633.png)
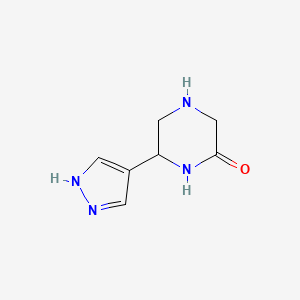
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)
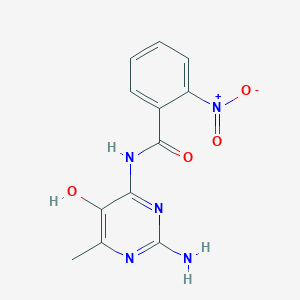

![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)
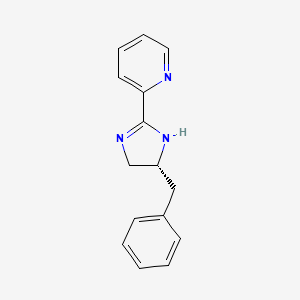
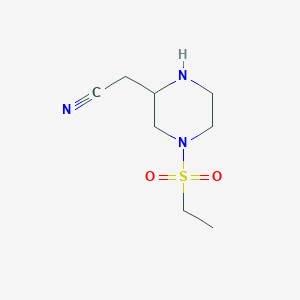
![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)
